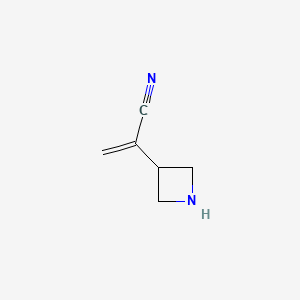

2-(Azetidin-3-yl)acrylonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

108.14 g/mol |

IUPAC Name |

2-(azetidin-3-yl)prop-2-enenitrile |

InChI |

InChI=1S/C6H8N2/c1-5(2-7)6-3-8-4-6/h6,8H,1,3-4H2 |

InChI Key |

QMZZVIDIEFCHDW-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C#N)C1CNC1 |

Origin of Product |

United States |

Chemical Properties and Reactivity

The chemical reactivity of 2-(Azetidin-3-yl)acrylonitrile is dictated by the functional groups present: the azetidine (B1206935) ring, the carbon-carbon double bond, and the nitrile group.

The azetidine ring, due to its strain, can undergo ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom. rsc.orgrsc.org The nitrogen atom itself is nucleophilic and can participate in various reactions.

The acrylonitrile (B1666552) moiety is a Michael acceptor, making the β-carbon susceptible to nucleophilic attack. This reactivity is central to many of its applications in synthesis. The double bond can also undergo cycloaddition reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for functionalization.

A notable reaction is the aza-Michael addition of amines to the activated double bond of azetidin-3-ylidene acetates, which are structurally related to this compound. For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with azetidine in the presence of DBU yields a 1,3'-biazetidine (B3306570) derivative. mdpi.com

Structural Elucidation and Mechanistic Investigations

Advanced Spectroscopic Characterization

The precise structure and stereochemistry of 2-(azetidin-3-yl)acrylonitrile and its analogues are crucial for understanding their reactivity and potential applications. A combination of sophisticated spectroscopic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms. nih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, which are invaluable for assigning relative stereochemistry and analyzing conformational preferences. ipb.ptuni-regensburg.de

The coupling constants (J-values) between protons on the azetidine (B1206935) ring are particularly informative. Generally, a larger coupling constant is observed for cis protons compared to trans protons. ipb.ptmdpi.com For instance, in related azetidin-2-one (B1220530) systems, cis H-3/H-4 coupling constants are typically in the range of 5-6 Hz, while trans couplings are smaller, around 1-3 Hz. nih.gov This principle, combined with NOE data, allows for unambiguous stereochemical assignments. ipb.pt

Conformational analysis by NMR can also reveal the presence of different rotamers or conformers in solution. copernicus.org The dynamics of these conformational changes, such as ring-puckering of the azetidine ring or rotation around single bonds, can be studied using variable temperature NMR experiments. researchgate.net

Table 1: Representative ¹H and ¹³C NMR data for a substituted this compound derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (COSY, HMBC, NOESY) |

| Azetidine H-2 | 3.42-3.54 (m) | 53.9 | COSY with H-3; NOESY with H-4 (trans) |

| Azetidine H-3 | 3.11-3.23 (m) | 47.1 | COSY with H-2, H-4, and vinyl H |

| Azetidine H-4 | 3.37-3.48 (m) | 53.9 | COSY with H-3; NOESY with H-2 (trans) |

| Vinyl H | 5.85 (d) | 118.6 | COSY with H-3 |

| Nitrile C | - | 117.2 | HMBC with vinyl H |

| Substituent Protons | Varies | Varies | Correlations to azetidine ring protons via HMBC |

Note: Data is illustrative and specific shifts and correlations will vary based on substitution.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of the molecular formula. rsc.orgchemrxiv.orgmdpi.com This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. Electrospray ionization (ESI) is a common soft ionization technique used for these analyses. nih.govchemrxiv.org

Crystallographic Analysis for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net For chiral derivatives of this compound, single-crystal X-ray diffraction can be used to establish the absolute configuration of stereocenters. researchgate.net This is often achieved through the use of the Flack parameter when a heavy atom is present in the structure. researchgate.net In cases where obtaining a suitable single crystal of the target molecule is difficult, co-crystallization with another molecule can be employed. researchgate.net

Crystallographic analysis also reveals the precise bond lengths, bond angles, and torsional angles of the molecule in the solid state, offering a detailed picture of its conformation. nih.gov This information is complementary to the solution-phase conformational data obtained from NMR. It has been observed that the solid-state conformation can be influenced by intermolecular interactions, such as hydrogen bonding, within the crystal lattice. rsc.org For some azetidine derivatives, different crystalline forms, or polymorphs, have been identified, each with a unique crystal packing and potentially different physical properties. google.comresearchgate.net

Table 2: Illustrative Crystallographic Data for a this compound Derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.234 |

| b (Å) | 8.987 |

| c (Å) | 15.678 |

| β (°) | 105.2 |

| Volume (ų) | 1389.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: Data is hypothetical and serves as an example of typical crystallographic parameters.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Investigation of Intermediates and Transition States

Many reactions involving azetidines proceed through discrete intermediates. For example, in the synthesis of certain azetidine derivatives, the formation of zwitterionic intermediates has been proposed. mdpi.com In cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides generated from azetidine-2-carboxylic acids, the reaction proceeds through a defined transition state. acs.orgnih.gov Computational studies, often using Density Functional Theory (DFT), are frequently employed to model these transition states and intermediates, providing insights into the reaction pathway and the origins of stereoselectivity. acs.orgresearchgate.net

The formation of this compound itself can involve key intermediates. For instance, a common synthetic route involves the Wittig or Horner-Wadsworth-Emmons reaction of an azetidin-3-one (B1332698) with a cyanomethylene phosphonate (B1237965) or related reagent. The mechanism of these reactions involves the formation of a betaine (B1666868) or oxaphosphetane intermediate, respectively.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. By monitoring the concentration of reactants and products over time, the rate law for a reaction can be determined, which in turn provides evidence for the proposed mechanism. For reactions involving this compound, kinetic studies can help to elucidate whether a reaction is under kinetic or thermodynamic control. acs.org For example, in the formation of substituted azetidines, kinetically controlled reactions can favor the formation of the strained four-membered ring over more thermodynamically stable five-membered rings under specific conditions. acs.org

The rate of a reaction can be influenced by various factors, including the nature of the solvent, the temperature, and the presence of catalysts. For instance, the aza-Michael addition of azoles to activated alkenes like acrylonitriles can be significantly affected by reaction conditions. researchgate.net By systematically varying these parameters and observing the effect on the reaction rate, a deeper understanding of the reaction mechanism can be achieved.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can elucidate the distribution of electrons and predict regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

The electronic structure of an acrylonitrile (B1666552) derivative is significantly influenced by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. In related acrylonitrile systems, DFT calculations have shown that the presence of electron-withdrawing groups, such as the nitrile (-CN) group, lowers the LUMO energy, making the molecule a good electron acceptor in reactions. nih.govmdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(Azetidin-3-yl)acrylonitrile, the MEP would likely show a negative potential (red/yellow) around the nitrogen of the nitrile group due to its lone pair of electrons, and a positive potential (blue) around the hydrogen atom attached to the azetidine (B1206935) nitrogen, indicating sites for potential intermolecular interactions. researchgate.net

| Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Electron-donating ability | Localized primarily on the azetidine ring and C=C double bond. |

| LUMO Energy | Electron-accepting ability | Localized on the acrylonitrile moiety, particularly the C=C-C≡N system. |

| HOMO-LUMO Gap | Chemical reactivity, stability | A moderate gap, suggesting susceptibility to certain cycloaddition or nucleophilic addition reactions. |

| Dipole Moment | Polarity and solubility | A significant dipole moment is expected due to the polar azetidine and nitrile groups. |

| MEP Min/Max | Reactive sites | Negative potential near the nitrile nitrogen; positive potential near the N-H proton of the azetidine ring. |

This interactive table summarizes the typical electronic properties that can be determined for this compound using DFT, based on findings from analogous molecular systems.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and dynamics. For this compound, MD simulations can reveal the preferred three-dimensional structures and the motions of the strained azetidine ring.

The four-membered azetidine ring is not planar and undergoes a "puckering" motion. MD simulations can characterize the energy landscape of this puckering and determine the most stable conformations. Furthermore, these simulations can explore the rotational freedom around the single bond connecting the azetidine ring to the acrylonitrile group, identifying the most probable orientations of the substituent relative to the ring. Studies on similar azetidine-containing molecules, such as the proline analogue azetidine-2-carboxylic acid, have successfully used MD with specific force fields (e.g., gromos56a3) to analyze conformational preferences and interactions with solvent molecules. nih.gov Such simulations demonstrated that azetidine rings have a distinct hydrogen-bonding potential and electrostatic interaction profile compared to larger rings. nih.gov

The behavior of the molecule can also be simulated in different solvent environments (e.g., water, ethanol) to understand how intermolecular interactions influence its conformation. For instance, simulations of polyacrylonitrile (B21495) in different solvents have shown that the polymer chain adopts folded or unfolded conformations depending on the solvent, highlighting the importance of the surrounding medium on molecular structure. researchgate.net

| Parameter | Description | Information Gained from MD Simulation |

| Ring Puckering Amplitude | The degree of non-planarity of the azetidine ring. | Determines the dominant puckered conformation and the energy barrier for inversion. |

| Key Dihedral Angles | Torsion angles defining the orientation of the acrylonitrile substituent. | Identifies the most stable rotamers (rotational isomers). |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates how the molecule's shape changes over time or in different solvents. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Provides insight into solubility and potential sites for solvent interaction. |

This interactive table outlines key parameters from MD simulations used for the conformational analysis of molecules like this compound.

Computational Prediction of Reaction Mechanisms and Pathways

Computational methods, particularly DFT, are instrumental in predicting and understanding the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition state (TS) structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

A key reaction type for acrylonitrile derivatives is the 1,3-dipolar cycloaddition. nih.gov Computational studies on the reaction of similar acrylonitrile compounds with azomethine ylides have successfully elucidated the reaction mechanism, regioselectivity, and stereoselectivity. researchgate.netnih.gov These studies show that the reaction proceeds through a concerted but asynchronous transition state. DFT calculations can determine the activation energies for all possible reaction pathways (e.g., leading to exo or endo products), thereby predicting the major product, which often aligns with experimental observations. researchgate.netnih.gov Analysis of the electron density flow at the transition state can further clarify whether the reaction has polar or non-polar characteristics. researchgate.net

| Reaction Pathway | Description | Calculated Parameter | Significance |

| Exo Approach | The dipole approaches the acrylonitrile from a specific face. | Activation Energy (ΔG‡) | A lower activation energy indicates a kinetically favored pathway. |

| Endo Approach | The dipole approaches the acrylonitrile from the opposite face. | Activation Energy (ΔG‡) | Comparison with the exo pathway predicts the stereochemical outcome. |

| Regioisomer 1 | Formation of one possible constitutional isomer. | Reaction Energy (ΔGr) | A more negative reaction energy indicates a thermodynamically more stable product. |

| Regioisomer 2 | Formation of an alternative constitutional isomer. | Reaction Energy (ΔGr) | Comparison of product energies reveals the thermodynamic preference. |

This interactive table illustrates how computational chemistry can be used to compare different potential pathways for a reaction involving an acrylonitrile derivative.

Theoretical Analysis of Ring Strain and Stability of Azetidinyl Acrylonitriles

The azetidine ring is a four-membered heterocycle characterized by significant ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a defining feature of its chemistry. rsc.orgrsc.orgresearchwithrutgers.com While it is more stable than the highly strained three-membered aziridine (B145994) ring, the azetidine moiety is considerably more reactive than its five-membered (pyrrolidine) or six-membered (piperidine) counterparts. rsc.orgrsc.org

This reactivity is often driven by "strain-release," where a reaction leads to the opening of the four-membered ring, relieving the angular and torsional strain and resulting in a more stable, acyclic product. organic-chemistry.org Theoretical studies can quantify this ring strain energy. The stability of azetidine-containing molecules can be compromised under certain conditions. For example, studies have shown that some N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening decomposition, a process facilitated by the inherent ring strain. nih.gov

The presence of the acrylonitrile substituent on the azetidine ring can influence its stability. The electron-withdrawing nature of the acrylonitrile group may affect the electron density on the ring and its susceptibility to nucleophilic attack, potentially providing a pathway for ring-opening reactions. Computational analysis allows for the investigation of the thermodynamic stability of this compound relative to potential ring-opened isomers, providing a quantitative measure of its kinetic and thermodynamic stability.

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Relative Stability |

| Aziridine | 3 | ~27 | Low |

| Azetidine | 4 | ~26 | Moderate |

| Pyrrolidine (B122466) | 5 | ~6 | High |

| Piperidine (B6355638) | 6 | ~0 | Very High |

This interactive table provides a comparison of ring strain energies in small nitrogen-containing heterocycles, highlighting the moderate strain and reactivity of the azetidine ring. rsc.org

Applications in Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

The unique structural and electronic properties of 2-(Azetidin-3-yl)acrylonitrile make it an excellent starting material for the synthesis of various complex heterocyclic systems. The acrylonitrile (B1666552) group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, leading to the formation of new ring systems appended to the azetidine (B1206935) core.

One of the most common applications of related α,β-unsaturated systems is in [2+2] cycloaddition reactions, particularly the Staudinger synthesis, to form β-lactams (azetidin-2-ones). While direct examples with this compound are not prevalent in the reviewed literature, the reaction of ketenes with imines is a cornerstone for creating the β-lactam ring, a motif central to numerous antibiotics.

Furthermore, the nitrile group, in conjunction with an adjacent double bond, can be utilized in reactions to form other heterocycles. For instance, related 3,3-diaminoacrylonitriles undergo cycloaddition with heterocyclic azides. This process, followed by a rearrangement, yields complex diheterocyclic compounds connected by an amidine linker, such as N-heteroaryl-1,2,3-triazole-4-carbimidamides. This highlights the potential of the acrylonitrile moiety to act as a three-atom building block for constructing five-membered heterocyclic rings like 1,2,3-triazoles. The azetidine scaffold itself is a key intermediate in preparing a range of biologically active compounds, including fluoroquinolone antibacterials and peptide mimetics.

Intermediate in the Synthesis of Functionalized Azetidines

This compound and its derivatives are key intermediates for producing a variety of functionalized azetidines. The acrylonitrile moiety offers multiple reaction sites for introducing new functional groups and modifying the core structure.

The nitrile group can be chemically transformed into other functionalities. A notable example involves the reduction of the nitrile to a primary amine using diisobutylaluminium hydride (DIBAL-H). This amine can then be immediately protected, for example with an o-nitrobenzenesulfonyl group, providing a handle for further synthetic manipulations. This transformation is a critical step in building more complex molecular scaffolds from the azetidine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, cyclization, or condensation. Key parameters include:

- Catalysts : Palladium or nickel-based catalysts for cross-coupling reactions (e.g., Suzuki or Heck reactions) .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol for improved solubility .

- Temperature : Controlled heating (60–120°C) to accelerate reaction kinetics while minimizing side products .

- Purification : Column chromatography or recrystallization for isolating high-purity products .

Table 1 : Example reaction conditions from analogous acrylonitrile derivatives:

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclization | DMF, 80°C, 12 h | 72 | 95 | |

| Condensation | Ethanol, Pd/C, 60°C | 68 | 92 |

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., azetidine ring, acrylonitrile moiety) .

- FTIR : Identify nitrile (C≡N, ~2200 cm⁻¹) and azetidine N–H stretches .

- HPLC : Quantify purity (>95%) and monitor degradation under varying pH/temperature .

- Mass Spectrometry : High-resolution MS for molecular weight validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and eye protection to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential volatility and respiratory toxicity .

- Storage : Inert atmosphere (argon) at 4°C to prevent polymerization .

Advanced Research Questions

Q. How can density functional theory (DFT) and Fukui function analysis predict the corrosion inhibition efficiency of this compound?

- Methodological Answer :

- DFT Parameters : Calculate HOMO-LUMO energy gaps to assess electron-donating/accepting capacity. Lower ΔE correlates with higher inhibition efficiency .

- Fukui Functions : Map nucleophilic/electrophilic sites to predict adsorption on metal surfaces (e.g., copper or steel) .

- Validation : Compare theoretical results with experimental mass loss data and electrochemical impedance spectroscopy (EIS) .

Q. What strategies resolve contradictions between theoretical predictions and experimental biological activity data?

- Methodological Answer :

- QSPR Models : Correlate quantum chemical parameters (e.g., dipole moment, polarizability) with bioactivity data to identify outliers .

- Dose-Response Studies : Test varying concentrations in cytotoxicity assays (e.g., IC₅₀ values) to refine structure-activity relationships .

- Molecular Dynamics Simulations : Simulate ligand-receptor binding to validate hypothesized mechanisms (e.g., kinase inhibition) .

Q. How can sustainable catalytic methods improve the synthesis of this compound derivatives?

- Methodological Answer :

- Biocatalysis : Use microbial enzymes (e.g., nitrilases) for stereoselective synthesis .

- Solid Acid Catalysts : TiO₂ or zeolites for dehydration steps, reducing hazardous waste .

- Solvent-Free Conditions : Microwave-assisted reactions to enhance energy efficiency .

Q. What experimental designs are effective for evaluating the adsorption behavior of this compound in corrosion inhibition?

- Methodological Answer :

- Langmuir Isotherm : Fit adsorption data to determine monolayer coverage and binding constants .

- Electrochemical Tests : Potentiodynamic polarization to measure corrosion current density (icorr) .

- Surface Analysis : SEM/EDS to assess metal surface morphology pre/post exposure .

Data Contradictions and Gaps

- Literature Gap : Limited direct studies on this compound necessitate reliance on analogous compounds (e.g., thiazole- or benzimidazole-substituted acrylonitriles) for hypotheses .

- Contradiction : Discrepancies in DFT-predicted vs. experimental inhibition efficiencies may arise from solvent effects or surface heterogeneity unaccounted for in models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.